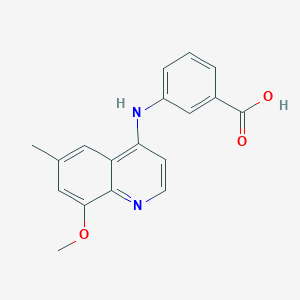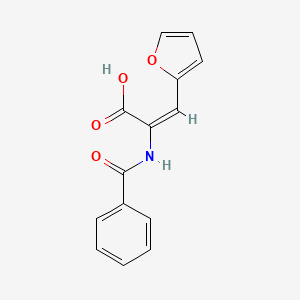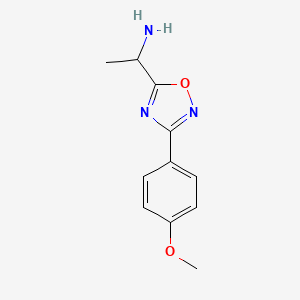
1,2,4-Oxadiazole-5-methanamine, 3-(4-methoxyphenyl)-alpha-methyl-
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
1,2,4-Oxadiazole-5-methanamine, 3-(4-methoxyphenyl)-alpha-methyl- is a chemical compound that belongs to the oxadiazole family Oxadiazoles are heterocyclic compounds containing an oxygen and two nitrogen atoms in a five-membered ring
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 1,2,4-Oxadiazole-5-methanamine, 3-(4-methoxyphenyl)-alpha-methyl- typically involves the cyclization of appropriate precursors under specific conditions. One common method involves the reaction of hydrazides with orthoesters or nitriles in the presence of an acid catalyst. The reaction conditions often require controlled temperatures and pH levels to ensure the successful formation of the oxadiazole ring.
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to maximize yield and purity. The process may include steps such as purification through recrystallization or chromatography to obtain the desired product in high purity.
Analyse Des Réactions Chimiques
Types of Reactions
1,2,4-Oxadiazole-5-methanamine, 3-(4-methoxyphenyl)-alpha-methyl- can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides.
Reduction: Reduction reactions can lead to the formation of amines or other reduced derivatives.
Substitution: The methoxyphenyl group can participate in electrophilic or nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are often used.
Substitution: Reagents like halogens (e.g., bromine) or nucleophiles (e.g., amines) can be employed under appropriate conditions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxides, while reduction can produce amines.
Applications De Recherche Scientifique
1,2,4-Oxadiazole-5-methanamine, 3-(4-methoxyphenyl)-alpha-methyl- has several scientific research applications, including:
Chemistry: Used as a building block in the synthesis of more complex molecules.
Biology: Investigated for its potential biological activities, such as antimicrobial or anticancer properties.
Medicine: Explored for its potential therapeutic applications, including drug development.
Industry: Utilized in the development of new materials or as a catalyst in various industrial processes.
Mécanisme D'action
The mechanism of action of 1,2,4-Oxadiazole-5-methanamine, 3-(4-methoxyphenyl)-alpha-methyl- involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact pathways and targets depend on the specific application and context of use.
Comparaison Avec Des Composés Similaires
Similar Compounds
- 1,2,4-Oxadiazole-5-methanamine, 3-(3-fluoro-4-methoxyphenyl)-alpha-methyl-
- 3-methyl-1,2,4-oxadiazole-5-methanamine hydrochloride
Uniqueness
1,2,4-Oxadiazole-5-methanamine, 3-(4-methoxyphenyl)-alpha-methyl- is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. The presence of the methoxyphenyl group can influence its reactivity and interactions with biological targets, making it a valuable compound for various research and industrial applications.
Propriétés
Numéro CAS |
915922-94-0 |
|---|---|
Formule moléculaire |
C11H13N3O2 |
Poids moléculaire |
219.24 g/mol |
Nom IUPAC |
1-[3-(4-methoxyphenyl)-1,2,4-oxadiazol-5-yl]ethanamine |
InChI |
InChI=1S/C11H13N3O2/c1-7(12)11-13-10(14-16-11)8-3-5-9(15-2)6-4-8/h3-7H,12H2,1-2H3 |
Clé InChI |
NVQPHUMPAJNSEO-UHFFFAOYSA-N |
SMILES canonique |
CC(C1=NC(=NO1)C2=CC=C(C=C2)OC)N |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


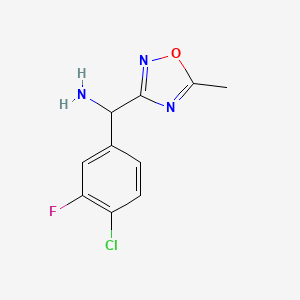
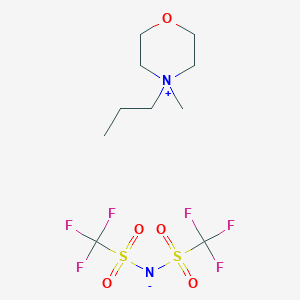

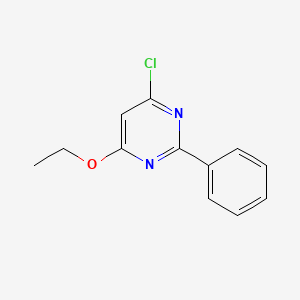

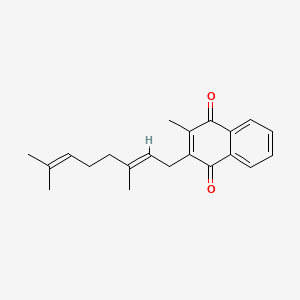
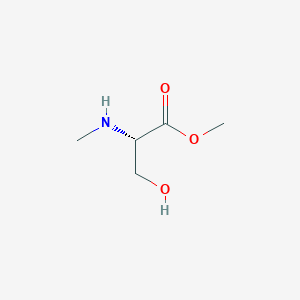
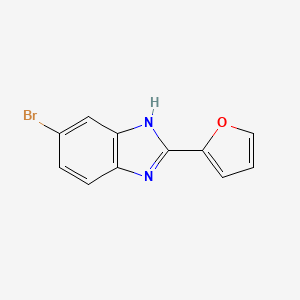

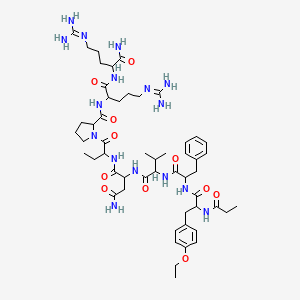
![2-Propanamine, 1-([1,1'-biphenyl]-4-yloxy)-](/img/structure/B15095249.png)
![Benzoic acid, 5-amino-2-[(2-hydroxyethyl)methylamino]-(9CI)](/img/structure/B15095259.png)
